![molecular formula C15H14N2O4S B2995316 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline CAS No. 321433-80-1](/img/structure/B2995316.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline
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Overview
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline” is a chemical compound with the CAS Number: 321433-80-1 and a molecular weight of 318.35 . Its IUPAC name is 4-methyl-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline” is a solid compound . More specific physical and chemical properties are not available from the search results.Scientific Research Applications
Human Neutrophil Elastase (hNE) Inhibitors
This compound, being a derivative of benzenesulfonic acid, has been synthesized and evaluated as a competitive inhibitor of Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the body’s immune response. Inhibitors of hNE are being developed for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition that can develop in patients with severe COVID-19 .
Treatment of ARDS
ARDS is a severe form of respiratory failure characterized by rapid onset of widespread inflammation in the lungs. As mentioned above, this compound shows potential as a treatment for ARDS due to its inhibitory activity against hNE .
Drug Development
The compound can be used in the development of new drugs due to its inhibitory activity against hNE. It could potentially be used in the treatment of other diseases where hNE plays a role .
Synthesis of Heterocycles
N-benzenesulfonyl derivatives of heterocycles, which this compound is a part of, have been synthesized using a practical and efficient solution-phase parallel synthesis . This methodology leads to pure compounds in a shorter time compared with the classical synthesis .
Antimicrobial Properties
Some N-benzenesulfonyl derivatives of heterocycles have shown moderate inhibitory activity against Escherichia coli . Therefore, this compound could potentially have antimicrobial properties.
ORL1-Receptor Antagonists
Benzo-γ-sultam, a type of benzosultam which this compound could potentially be converted into, is a key structural motif in ORL1-receptor (opioid receptor-like 1) antagonists . These antagonists have been used for the treatment of pain and Central Nervous System (CNS) disorders .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with amines .
Mode of Action
The compound N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline is likely to interact with its targets through a mechanism similar to the Hinsberg test . In this test, an amine reacts with benzenesulfonyl chloride.
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known .
Result of Action
Similar compounds have been used in the synthesis of a focused library of more than 90 n-benzenesulfonyl derivatives of heterocycles .
Action Environment
Similar compounds are known to be sensitive to environmental conditions such as temperature and ph .
properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGUMKDANOVQP-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline |
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